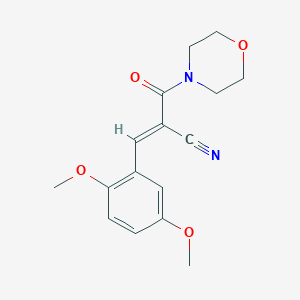
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMAN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the family of acrylonitrile derivatives, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent therapeutic properties. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will allow for a better understanding of how this compound is metabolized and distributed in the body. Furthermore, future research could focus on the development of this compound analogs with improved solubility and bioavailability. Finally, the potential use of this compound in combination with other chemotherapeutic agents should be explored further.
Métodos De Síntesis
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-3-4-15(21-2)12(10-14)9-13(11-17)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXSMUFZJEOGT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)
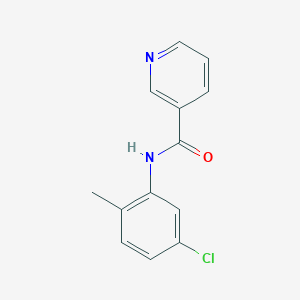
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
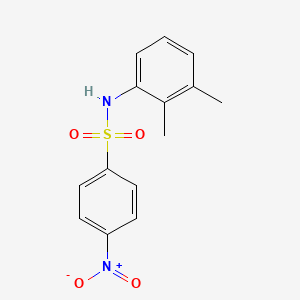
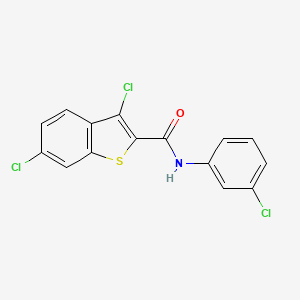
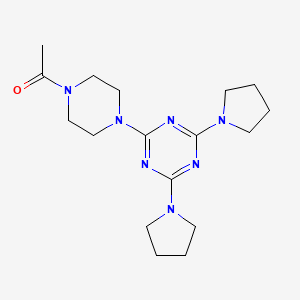

![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
